5-Chloro-2-fluorobenzonitrile is a di-substituted aromatic nitrile, a class of compounds widely used as key structural motifs and reactive intermediates in the synthesis of pharmaceuticals and agrochemicals. Its primary value lies in the specific arrangement of the nitrile, fluorine, and chlorine substituents, which imparts a reactivity profile particularly suited for constructing complex heterocyclic systems. This substitution pattern has been specifically leveraged in the process development of advanced oncology therapeutics, such as the kinase inhibitor Ripretinib, establishing it as a critical, high-purity building block for targeted drug manufacturing. [1]
The precise 2-fluoro and 5-chloro substitution pattern is critical and not interchangeable with other isomers or simpler analogs. The ortho-fluorine atom strongly activates the C1 position for nucleophilic attack on the nitrile group and the C2 position for nucleophilic aromatic substitution (SNAr), while the para-chloro group further modulates the ring's electronics. [1] Substituting with an isomer, such as 4-chloro-2-fluorobenzonitrile, would alter the electronic effects and steric environment, leading to significantly different reactivity, lower yields, or undesired side products in multi-step syntheses. Removing either halogen (e.g., using 2-fluorobenzonitrile) eliminates a key synthetic handle or the electronic activation required for high-yield transformations, making 5-Chloro-2-fluorobenzonitrile a specific choice for established, optimized reaction pathways.
In the developed commercial process for the oncology drug Ripretinib, 5-Chloro-2-fluorobenzonitrile is the specified starting material for the crucial amidine-formation step. The optimized process using this specific precursor achieves a 96% isolated yield of the key intermediate, demonstrating its high efficiency and compatibility with industrial-scale synthesis conditions. [1]
| Evidence Dimension | Isolated Yield of Amidine Intermediate |
| Target Compound Data | 96% |
| Comparator Or Baseline | Typical multi-step synthesis yields, where >95% for a single step is considered excellent. |
| Quantified Difference | Represents a highly optimized and efficient conversion, minimizing material loss. |
| Conditions | Commercial-scale process conditions for Ripretinib synthesis, reacting with N,N-dimethylformamide dimethyl acetal. [<a href="https://pubs.acs.org/doi/10.1021/acs.oprd.1c00180" target="_blank">1</a>] |
Using a precursor validated to provide near-quantitative yields in a commercial process reduces manufacturing costs, simplifies purification, and ensures batch-to-batch consistency for API synthesis.
5-Chloro-2-fluorobenzonitrile exists as a low-melting solid with a melting point of 54-55 °C. [1] This is significantly lower than that of its close isomer, 4-chloro-2-fluorobenzonitrile, which melts at 69-70 °C. [2] This property can be a distinct advantage in an industrial setting.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 54-55 °C |
| Comparator Or Baseline | 4-Chloro-2-fluorobenzonitrile: 69-70 °C |
| Quantified Difference | 14-16 °C lower melting point |
| Conditions | Standard atmospheric pressure. |
A lower melting point allows for easier and more energy-efficient handling, dosing, and processing in heated reactor systems, improving operational efficiency and control compared to higher-melting alternatives.
The electronic properties of 5-chloro-2-fluorobenzonitrile make it a highly effective substrate for SNAr reactions, a cornerstone of modern heterocycle synthesis. The potent electron-withdrawing nitrile group, positioned ortho to the fluorine, strongly activates the C2 position for nucleophilic attack. [1] The additional chloro group at the 5-position (para to the fluorine) further withdraws electron density from the ring, increasing the electrophilicity at the reaction center compared to a des-chloro analog like 2-fluorobenzonitrile.
| Evidence Dimension | Relative Reactivity in SNAr |
| Target Compound Data | High (activated by ortho-CN and para-Cl) |
| Comparator Or Baseline | 2-Fluorobenzonitrile (activated by ortho-CN only) |
| Quantified Difference | Qualitatively higher reaction rate due to additional electron-withdrawing substituent. |
| Conditions | Typical SNAr reaction conditions with a nucleophile. |
This enhanced reactivity allows for the use of milder reaction conditions, shorter reaction times, and a broader range of nucleophiles, improving process efficiency and enabling the synthesis of complex molecular architectures.
This compound is the right choice as a starting material for complex, multi-substituted heterocyclic scaffolds used in targeted oncology drugs like Ripretinib. Its validated high yield in key transformations ensures a reliable and cost-effective supply chain for high-value API manufacturing. [1]
The specific reactivity of the nitrile and halogen groups makes this compound a versatile building block for novel agrochemical agents, such as pyridopyrimidinone derivatives. Its use allows for the efficient construction of the core structures required for herbicidal activity. [2]
In applications where process efficiency and handling are paramount, its low melting point offers a distinct advantage over higher-melting isomers. This is particularly relevant in continuous flow chemistry or large-scale batch productions where facile material transfer and energy efficiency are critical procurement considerations.
Acute Toxic;Irritant